REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[N:14]1([CH2:19][CH2:20][CH2:21][NH2:22])[CH:18]=[CH:17][N:16]=[CH:15]1>C(O)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([NH:22][CH2:21][CH2:20][CH2:19][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:9]
|
Name
|
|
Quantity
|
9.68 g
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Type
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reactant
|
Smiles
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BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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N1(C=NC=C1)CCCN
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Name
|
|
Quantity
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75 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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WASH
|
Details
|
The residue was washed onto
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Type
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FILTRATION
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Details
|
a filter with ethanol
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Type
|
WASH
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Details
|
washed with ether for the desired product, mp 154°-156° C.
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Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NCCCN2C=NC=C2)C=C(C=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |